molecular formula C10H10ClN3S B8673225 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine

3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine

Cat. No.: B8673225
M. Wt: 239.73 g/mol
InChI Key: VEKOZCQMIHXUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine is a compound that features a phenylamine core substituted with a chloro group and an imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine typically involves the formation of the imidazole ring followed by its attachment to the phenylamine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the imidazole moiety allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

3-chloro-4-(1-methylimidazol-2-yl)sulfanylaniline

InChI

InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-6H,12H2,1H3

InChI Key

VEKOZCQMIHXUDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of SnCl2.2H2O in EtOH (10 ml) at 60° C. was added 426A (1.80 g, 6.67 mmol). Concentrated HCl (8 ml) was added and the mixture was heated at 60° C. for 15 min. Cooled to rt, the mixture was concentrated under reduced pressure. The residue was basified to pH>12 and extracted with EtOAc (4×50 ml). The combined organic layers were washed with 1N KOH (20 ml), H2O (20 ml) and brine (20 ml), dried with Na2SO4. Removal of the solvent under reduced pressure gave 426B (1.31 g, 82%) as a white solid. The solid was used in next step without further purification. It has a retention time of 3.53 min (standard LC1 method, 8 min run). MS Found: (M+H)+=240.1
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8 mL
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82%

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